Methyl cyclooctanecarboxylate
Overview
Description
Methyl cyclooctanecarboxylate is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of cyclooctanecarboxylic acid. This compound is primarily used in the field of organic synthesis and has applications in various industries, including pharmaceuticals and cosmetics .
Biochemical Analysis
Biochemical Properties
As an ester, it may participate in esterification and hydrolysis reactions
Cellular Effects
Esters like Methyl cyclooctanecarboxylate can potentially influence cell function through their participation in biochemical reactions
Molecular Mechanism
As an ester, it may undergo hydrolysis in the presence of water and an acid or base, producing an alcohol and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclooctanecarboxylate can be synthesized through the alkoxycarbonylation of olefins. One common method involves the use of palladium (II) acetylacetonate as a catalyst, along with 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene and toluene-4-sulfonic acid. The reaction is carried out at 120°C under an inert atmosphere in an autoclave . The general procedure includes the following steps:
- Preparation of the palladium precursor solution in an alcohol solvent.
- Addition of the olefin substrate and the palladium precursor solution to the autoclave.
- Pressurization with carbon monoxide and heating to 120°C for 20 hours.
- Cooling and filtration of the reaction mixture to isolate the product.
Industrial Production Methods
Industrial production of this compound typically involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclooctanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctanecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Cyclooctanecarboxylic acid.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl cyclooctanecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential in drug development and as a building block for active pharmaceutical ingredients.
Cosmetics: It is used as a fragrance ingredient in various cosmetic products.
Materials Science: The compound is investigated for its potential use in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of methyl cyclooctanecarboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be specific to the drug it is incorporated into, targeting specific molecular pathways and receptors .
Comparison with Similar Compounds
Methyl cyclooctanecarboxylate can be compared with other similar compounds such as:
Methyl cyclohexanecarboxylate: A similar ester with a six-membered ring instead of an eight-membered ring.
Methyl benzoate: An aromatic ester with different chemical properties and applications.
Cyclooctanecarboxylic acid: The parent acid of this compound, which has different reactivity and uses.
This compound is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and aromatic counterparts .
Properties
IUPAC Name |
methyl cyclooctanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWPTUUKSDBWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063149 | |
Record name | Cyclooctanecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-54-7 | |
Record name | Methyl cyclooctanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyclooctanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cyclooctyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanecarboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclooctanecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclooctanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CYCLOOCTANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X54JIQ3JK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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